

# Fundamental Optical Properties of $\alpha$ -Gallium(III) Oxide: A Technical Guide

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## Compound of Interest

Compound Name: Gallium(III) oxide

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### Introduction:

Alpha-phase **gallium(III) oxide** ( $\alpha$ -Ga<sub>2</sub>O<sub>3</sub>) is an ultra-wide bandgap semiconductor that has garnered significant research interest for its potential applications in high-power electronics and deep-ultraviolet (DUV) optoelectronics.[1][2] Its corundum crystal structure, similar to that of sapphire ( $\alpha$ -Al<sub>2</sub>O<sub>3</sub>), allows for heteroepitaxial growth and the potential for bandgap engineering through alloying.[3][4] Understanding the fundamental optical properties of  $\alpha$ -Ga<sub>2</sub>O<sub>3</sub> is crucial for the design and optimization of such devices. This technical guide provides an in-depth overview of the core optical characteristics of  $\alpha$ -Ga<sub>2</sub>O<sub>3</sub>, including its band structure, refractive index, absorption, and photoluminescence properties, supported by detailed experimental methodologies.

## Electronic Band Structure and Optical Band Gap

The electronic band structure of a semiconductor dictates its fundamental optical and electrical properties.  $\alpha$ -Ga<sub>2</sub>O<sub>3</sub> possesses a wide band gap, with reported values typically ranging from 5.0 eV to 5.6 eV.[5][6] Theoretical calculations suggest that  $\alpha$ -Ga<sub>2</sub>O<sub>3</sub> has an indirect band gap, with the conduction band minimum located at the  $\Gamma$  point and the valence band maximum situated at a point between the  $\Gamma$  and S0 points.[5] However, the energy difference between the direct and indirect gaps is small, and for many practical purposes and in much of the literature, it is treated as a direct band gap material.[3]

The optical band gap is a critical parameter for optoelectronic devices and is influenced by factors such as crystal quality, strain, and growth temperature.[7] For instance,  $\alpha$ -Ga<sub>2</sub>O<sub>3</sub> films

deposited at 250°C have been shown to exhibit a large bandgap of 5.2 eV.

Table 1: Reported Optical Band Gap Values for  $\alpha$ -Ga<sub>2</sub>O<sub>3</sub>

Band Gap Type	Reported Value (eV)	Measurement/Calculation Method	Reference
Direct	5.0 - 5.2	UV Transmittance	
Direct	5.3	Tauc Plot from UV-Vis Spectroscopy	[1]
Direct	5.28	Approximation from optical transitions	[8]
Direct	5.16	Optical Transmittance (Sn-doped)	[3]
Direct	5.2	UV-Vis Characterization	[9]
Indirect	5.17	Calculation	[10]
Indirect	5.39	HSE Hybrid Functional Calculation	[5]
Indirect	5.09	Approximation from optical transitions	[8]
Experimental Range	4.9 - 5.6	Various Experimental Methods	[5][6]

## Refractive Index and Dispersion

The refractive index ( $n$ ) is a key parameter for the design of optical components such as waveguides, photodetectors, and anti-reflection coatings. For  $\alpha$ -Ga<sub>2</sub>O<sub>3</sub>, the refractive index is typically in the range of 1.9 to 2.01 at a wavelength of 632.8 nm.[11] It has been observed that the refractive index of  $\alpha$ -Ga<sub>2</sub>O<sub>3</sub> is slightly greater than that of the more commonly studied  $\beta$ -phase.[1] The refractive index exhibits dispersion, meaning it varies with the wavelength of light, a characteristic that can be described by the Cauchy dispersion relation.[1]

Table 2: Refractive Index of  $\alpha$ -Ga<sub>2</sub>O<sub>3</sub>

Wavelength (nm)	Refractive Index (n)	Material Form	Measurement Method	Reference
632.8	1.95 - 2.0	Crystalline Films	Ellipsometry	
633	2.01 ± 0.02	Thin Films (>70 nm)	Spectroscopic Ellipsometry & Spectrophotometry	[8][11]
Visible Spectrum	Slightly > $\beta$ -Ga <sub>2</sub> O <sub>3</sub>	Thin Film	UV-Vis Spectrophotometry (Swanepoel method)	[1]

## Optical Absorption

The optical absorption spectrum of  $\alpha$ -Ga<sub>2</sub>O<sub>3</sub> is characterized by a sharp absorption edge in the deep-ultraviolet region, corresponding to its ultra-wide band gap. The onset of strong absorption occurs at photon energies around 4.6 to 4.8 eV.[6][12] The absorption coefficient ( $\alpha$ ) is used to determine the optical band gap through a Tauc plot analysis.[1][12] In addition to the fundamental band-to-band absorption, some studies have reported more complex absorption spectra, suggesting contributions from excitons and multiple band-to-band transitions at higher energies (5.58–5.62 eV and 6.18–6.44 eV).[11] Doping can also influence the absorption characteristics; for example, Cu and Zn doping can induce absorption in the visible-infrared region.[13]

## Photoluminescence

Photoluminescence (PL) spectroscopy is a powerful technique to investigate the radiative recombination processes in semiconductors, providing insights into their electronic structure and defect states. The PL spectrum of  $\alpha$ -Ga<sub>2</sub>O<sub>3</sub> typically exhibits emissions in the ultraviolet (UV) and visible (blue, green) ranges.[14][15]

- **UV Emission:** A dominant UV emission is often observed in the range of 2.9-3.3 eV, which is attributed to the recombination of free electrons and self-trapped holes (STHs).[14] Some

studies have reported a near-band-edge transition at approximately 5.56 eV (223 nm).[16]  
[17]

- Visible Emission: Blue and green luminescence bands have also been reported.[15] These emissions are generally associated with intrinsic defects, such as gallium vacancies (VGa), oxygen vacancies (VO), or complexes of these defects, involved in donor-acceptor pair (DAP) recombination.[14] For instance, luminescence peaks have been commonly observed at 320, 380, 410, 440, and 470 nm.[16]

The specific emission characteristics can be influenced by synthesis conditions and the presence of dopants. For example,  $\alpha$ -Ga<sub>2</sub>O<sub>3</sub> powders synthesized in an NH<sub>3</sub> atmosphere have shown a strong UV emission at 3.469 eV, attributed to the recombination of shallow donor-bound excitons.[15]

## Experimental Protocols

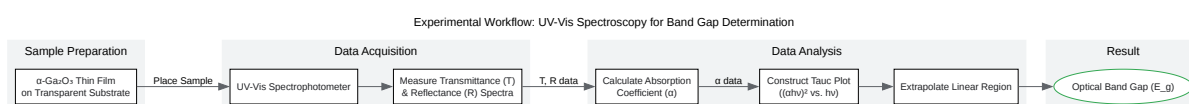
### A. Determining the Optical Band Gap via UV-Vis Spectroscopy

The optical band gap of  $\alpha$ -Ga<sub>2</sub>O<sub>3</sub> is commonly determined from optical transmission or absorption measurements using a UV-Vis spectrophotometer. The Tauc plot method is then applied to extract the band gap energy.

Methodology:

- Sample Preparation: A thin film of  $\alpha$ -Ga<sub>2</sub>O<sub>3</sub> is grown on a transparent substrate, such as sapphire ( $\alpha$ -Al<sub>2</sub>O<sub>3</sub>).[1]
- Measurement: The optical transmittance (T) and reflectance (R) spectra of the film are measured over a wavelength range that covers the absorption edge (e.g., 200-800 nm) using a dual-beam UV-Vis spectrophotometer.[2] An integrating sphere may be used for more accurate measurements.[1]
- Calculation of Absorption Coefficient ( $\alpha$ ): The absorption coefficient is calculated from the transmittance and reflectance data using the following relation:  $\alpha = (1/d) * \ln[(1-R)^2 / T]$ , where 'd' is the film thickness.

- **Tauc Plot Analysis:** The relationship between the absorption coefficient and the incident photon energy ( $h\nu$ ) for a direct band gap semiconductor is given by the Tauc equation:  $(\alpha h\nu)^2 = A(h\nu - E_g)$ , where  $A$  is a constant and  $E_g$  is the optical band gap.[9][18]
- **Band Gap Extraction:** A graph of  $(\alpha h\nu)^2$  versus  $h\nu$  is plotted. The linear portion of the plot is extrapolated to the x-axis (where  $(\alpha h\nu)^2 = 0$ ) to determine the value of the optical band gap,  $E_g$ . [1][12]



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Workflow for band gap determination using UV-Vis spectroscopy.

## B. Determining Refractive Index using Spectroscopic Ellipsometry

Spectroscopic Ellipsometry (SE) is a non-destructive optical technique that measures the change in polarization of light upon reflection from a sample surface. It is highly sensitive to the thickness and optical constants (refractive index 'n' and extinction coefficient 'k') of thin films.

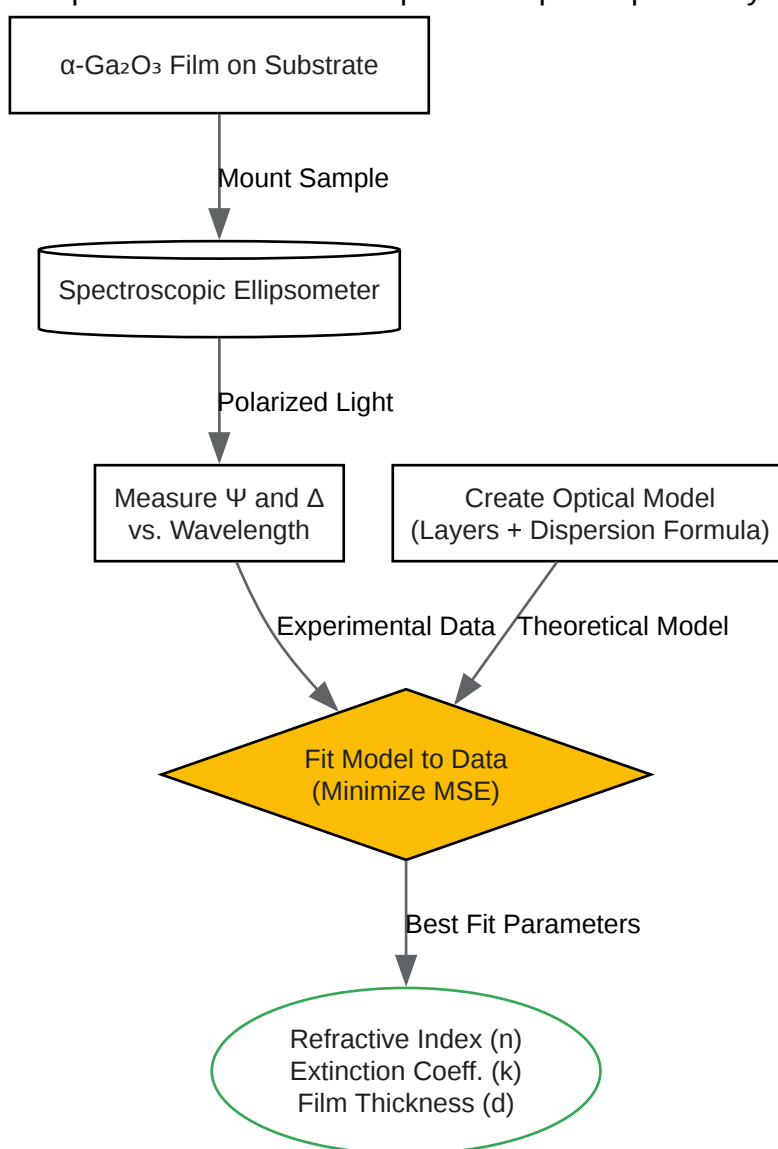
Methodology:

- **Sample Preparation:** An  $\alpha$ -Ga<sub>2</sub>O<sub>3</sub> film is deposited on a suitable substrate, often a silicon wafer or sapphire.[11]
- **SE Measurement:** A polarized light beam is directed onto the sample at a specific angle of incidence. The ellipsometer measures the change in polarization state, represented by the parameters Psi ( $\Psi$ ) and Delta ( $\Delta$ ), as a function of wavelength.
- **Optical Modeling:** A mathematical model is constructed to describe the sample structure, typically consisting of layers (e.g., substrate, film, surface roughness). The optical properties

of the  $\alpha$ -Ga<sub>2</sub>O<sub>3</sub> film are described using a dispersion model, such as the Cauchy or Tauc-Lorentz model.

- **Data Fitting:** The model parameters (e.g., film thickness, and parameters of the dispersion model) are adjusted iteratively to minimize the difference between the measured and calculated  $\Psi$  and  $\Delta$  spectra.
- **Extraction of Optical Constants:** Once a good fit is achieved, the refractive index ( $n$ ) and extinction coefficient ( $k$ ) for the  $\alpha$ -Ga<sub>2</sub>O<sub>3</sub> film are extracted from the best-fit dispersion model as a function of wavelength.[\[11\]](#)

#### Experimental Workflow: Spectroscopic Ellipsometry



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Workflow for determining optical constants via ellipsometry.

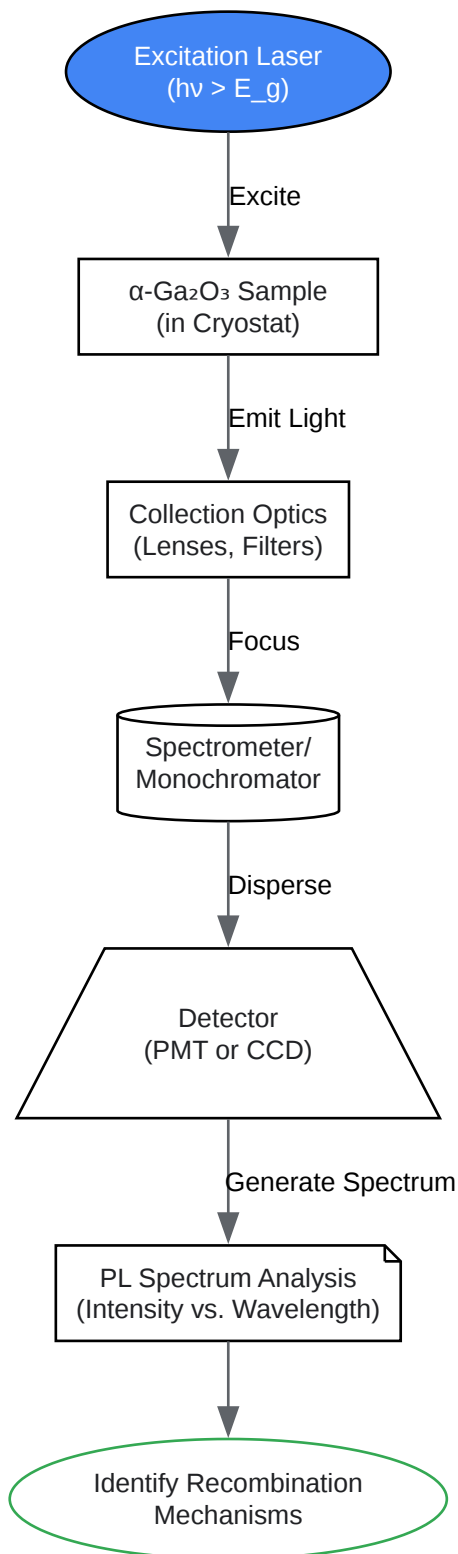
## C. Characterizing Emission Properties with Photoluminescence Spectroscopy

Photoluminescence (PL) spectroscopy involves exciting a material with photons of energy greater than its band gap and analyzing the emitted light. This provides information about radiative recombination channels, including band-edge emission and defect-related transitions.

Methodology:

- **Sample Preparation:**  $\alpha$ -Ga<sub>2</sub>O<sub>3</sub> samples can be in the form of thin films, powders, or bulk crystals.<sup>[15]</sup>
- **Excitation:** The sample is placed in a cryostat to allow for temperature-dependent measurements (e.g., from 10 K to room temperature). A laser with a photon energy significantly higher than the band gap of  $\alpha$ -Ga<sub>2</sub>O<sub>3</sub> (e.g., a DUV laser) is used as the excitation source.
- **Light Collection:** The light emitted from the sample is collected by lenses and focused into the entrance slit of a spectrometer.
- **Spectral Analysis:** The spectrometer disperses the emitted light by wavelength. A sensitive detector, such as a photomultiplier tube (PMT) or a charge-coupled device (CCD), records the intensity of the light at each wavelength.
- **Data Interpretation:** The resulting PL spectrum (intensity vs. wavelength/energy) is analyzed to identify the peak positions, intensities, and widths of the emission bands. These features are then correlated with specific radiative recombination mechanisms (e.g., free excitons, self-trapped holes, defect levels).

## Experimental Workflow: Photoluminescence Spectroscopy



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Workflow for photoluminescence spectroscopy.



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